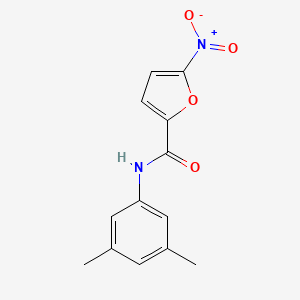![molecular formula C14H19ClN2O4S B5656894 1-[(4-chlorophenoxy)acetyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5656894.png)
1-[(4-chlorophenoxy)acetyl]-4-(ethylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenoxy)acetyl]-4-(ethylsulfonyl)piperazine, commonly known as CES, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and is widely used in the field of pharmacology and drug discovery.
Aplicaciones Científicas De Investigación
Anticancer Research
CAPES has shown promise as an anticancer agent due to its ability to inhibit tumor growth. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistically, CAPES interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further studies are needed to optimize its efficacy and safety for potential clinical use .
Anti-inflammatory Activity
CAPES exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. It has been studied in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. Researchers believe that CAPES could serve as a lead compound for developing novel anti-inflammatory drugs .
Neuroprotection and Neurodegenerative Diseases
In vitro and in vivo studies suggest that CAPES protects neurons from oxidative stress and neurotoxic insults. Its potential application extends to neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases. Researchers investigate its ability to enhance neuronal survival and prevent protein misfolding .
Antimicrobial Properties
CAPES exhibits antibacterial and antifungal activity. It has been evaluated against various pathogens, including Gram-positive and Gram-negative bacteria, as well as Candida species. Researchers explore its mechanism of action and potential clinical applications in treating infections .
Cardiovascular Effects
Studies indicate that CAPES may have cardiovascular benefits. It has vasodilatory effects, which could be relevant for managing hypertension. Additionally, CAPES shows promise in preventing platelet aggregation, potentially reducing the risk of thrombotic events .
Chemical Biology and Medicinal Chemistry
CAPES serves as a valuable scaffold for designing novel compounds. Medicinal chemists modify its structure to create derivatives with enhanced properties. Researchers explore CAPES-based analogs for drug discovery, including antiviral agents, enzyme inhibitors, and receptor modulators .
These applications highlight the versatility of CAPES in various scientific fields. However, further research is essential to fully unlock its potential and address any limitations. 🌟 .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact withCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is essential for blood clotting.
Mode of Action
This interaction could lead to changes in the protein’s function, potentially influencing the coagulation cascade .
Biochemical Pathways
Given its potential interaction with coagulation factor x, it may influence thecoagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a blood clot, a crucial process in preventing excessive bleeding.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
If it does interact with coagulation factor x, it could potentially influence blood clotting processes .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-ethylsulfonylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-2-22(19,20)17-9-7-16(8-10-17)14(18)11-21-13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWLMZSOTKEUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-[4-(ethylsulfonyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,5S*)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5656815.png)
![ethyl 1-{[(4-chlorophenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5656818.png)
![2-[(4-methylphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5656827.png)



![1-(cyclobutylcarbonyl)-N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-4-piperidinecarboxamide](/img/structure/B5656846.png)
![N'-cyclopentyl-N-methyl-N-(tetrahydro-3-furanyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5656848.png)
![2-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5656852.png)
![methyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5656860.png)
![8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5656867.png)

![(1S*,5R*)-6-(2,5-dimethyl-3-furoyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5656907.png)
![1-acetyl-N-[3-(4-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide](/img/structure/B5656911.png)